cis-3-Heptene cis-3-Heptene
Brand Name: Vulcanchem
CAS No.: 7642-10-6
VCID: VC20857717
InChI: InChI=1S/C7H14/c1-3-5-7-6-4-2/h5,7H,3-4,6H2,1-2H3/b7-5-
SMILES: CCCC=CCC
Molecular Formula: C₆H₁₂
Molecular Weight: 98.19 g/mol

cis-3-Heptene

CAS No.: 7642-10-6

Cat. No.: VC20857717

Molecular Formula: C₆H₁₂

Molecular Weight: 98.19 g/mol

* For research use only. Not for human or veterinary use.

cis-3-Heptene - 7642-10-6

Specification

CAS No. 7642-10-6
Molecular Formula C₆H₁₂
Molecular Weight 98.19 g/mol
IUPAC Name (Z)-hept-3-ene
Standard InChI InChI=1S/C7H14/c1-3-5-7-6-4-2/h5,7H,3-4,6H2,1-2H3/b7-5-
Standard InChI Key WZHKDGJSXCTSCK-ALCCZGGFSA-N
Isomeric SMILES CCC/C=C\CC
SMILES CCCC=CCC
Canonical SMILES CCCC=CCC

Introduction

PropertyValueSource
Boiling Point95.8–96°C
Density (20°C)0.703–0.713 g/cm³
Refractive Index (20°C)1.4059–1.406
Flash Point (closed cup)-7°C to 7°C
Autoignition Temperature260°C

Synthetic Routes and Industrial Production

Laboratory Synthesis

cis-3-Heptene is typically synthesized via hydroboration-protonolysis of 3-hexyne. In this method, 3-hexyne undergoes hydroboration with disiamylborane (e.g., diisopinocampheylborane), followed by protonolysis to yield the cis-alkene . Alternative methods include alkyne hydrogenation using Lindlar catalysts, which selectively reduce alkynes to cis-alkenes .

Reaction Conditions for Hydroboration-Oxidation

ParameterValue/Description
CatalystDiisopinocampheylborane (Ipc₂BH)
SolventTHF or diethyl ether
Temperature0–25°C
Yield>95% (asymmetric cases)

Industrial Oligomerization

Cobalt-based catalysts facilitate the head-to-head coupling of 1-butene to form linear octenes and methyl-heptenes. cis-3-Heptene is a minor byproduct in this process, often generated alongside trans-3-methyl-2-heptene and 5-methyl-3-heptene .

Chemical Reactivity and Applications

Epoxidation

cis-3-Heptene undergoes epoxidation with dimethyldioxirane to form the corresponding epoxide, a precursor for plastics and coatings .

Hydrogenation

  • Full Hydrogenation: Catalytic hydrogenation with Pd/C yields heptane.

  • Partial Hydrogenation: Lindlar catalysts selectively reduce alkynes to cis-alkenes, while sodium or lithium in liquid ammonia produces trans-alkenes .

Asymmetric Synthesis

cis-3-Heptene serves as an intermediate in the synthesis of 3-hexanol via asymmetric hydroboration with Ipc₂BH, enabling enantioselective alcohol production .

HazardDescription
FlammabilityHighly flammable (flash point: -7°C)
ToxicityMay cause respiratory irritation
StorageStable under inert conditions; avoid oxidizing agents

Regulatory Data

ClassificationRatingSource
GHS Hazard StatementsH225, H304
DOT Packing GroupII

Research and Industrial Significance

Catalytic Applications

Cobalt-based catalysts (e.g., Co₃O₄/CoO) enable selective oligomerization of 1-butene to linear octenes, with cis-3-Heptene forming as a minor product. This process highlights challenges in controlling regioselectivity and isomer distribution .

Thermodynamic Isomerization

cis-3-Heptene undergoes thermal isomerization to its trans isomer, with a ΔH of −7.6 kJ/mol (gas phase) . This equilibrium is critical for optimizing industrial processes.

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